molecular formula C15H19N3O4S2 B2646198 N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1219295-60-9

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2646198
CAS No.: 1219295-60-9
M. Wt: 369.45
InChI Key: UPACLUIDBYXVBZ-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a synthetic benzothiazole derivative intended for research and development purposes. Compounds within the benzothiazole class are extensively investigated in scientific literature for a spectrum of potential biological activities. Research on analogous structures has indicated potential applications in areas such as antimicrobial agents against various pathogens and as modulators of neurological targets like the Zinc-Activated Channel (ZAC) . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound require further experimental characterization. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experimentation to determine the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S2/c1-3-22-11-7-4-8-12-13(11)16-15(23-12)17-14(19)10-6-5-9-18(10)24(2,20)21/h4,7-8,10H,3,5-6,9H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPACLUIDBYXVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCCN3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with methanesulfonyl chloride and pyrrolidine-2-carboxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It also interacts with cellular receptors, influencing signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

  • Target Compound : 4-ethoxy substitution on the benzothiazole ring.
  • 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Features a 6-chloro substituent on benzothiazole and a piperidine ring instead of pyrrolidine.
  • 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid (): Lacks substitution on the benzothiazole ring but incorporates a tetrahydroquinoline-thiazole hybrid structure, suggesting divergent bioactivity profiles .

Modifications on the Pyrrolidine/Sulfonyl Groups

  • Target Compound : 1-methanesulfonylpyrrolidine-2-carboxamide.
  • N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (): Replaces methanesulfonyl with a bulkier thiophene-2-sulfonyl group and adds a pyridinylmethyl substituent. The thiophene-sulfonyl group may increase lipophilicity and alter steric interactions compared to the smaller methanesulfonyl group .
  • (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide (): Features a hydroxylated pyrrolidine and a complex isoindolinyl-cyclopentane acyl group, highlighting how stereochemistry and additional rings influence molecular recognition .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is a chemical compound with potential biological applications. This article reviews its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure combining a benzothiazole moiety with a pyrrolidine carboxamide. The general formula is C12H16N2O3SC_{12}H_{16}N_2O_3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that may contribute to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of benzothiazole derivatives. In particular, compounds similar to this compound have shown promising results against various bacterial strains.

Compound Microorganism Tested Inhibition Zone (mm) Reference
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa20

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study demonstrated that a related compound significantly inhibited the proliferation of cancer cells in vitro.

Case Study:
A recent investigation into the anticancer effects of similar benzothiazole compounds revealed:

  • Cell Lines Used: MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50 Values:
    • MCF-7: 12 µM
    • HeLa: 15 µM

These findings suggest that this compound may possess significant anticancer potential.

The biological activity of this compound is believed to involve:

  • Inhibition of DNA Synthesis: By interfering with nucleic acid synthesis pathways.
  • Induction of Apoptosis: Through the activation of caspases.
  • Cell Cycle Arrest: Particularly at the G2/M phase.

Toxicity and Safety Profile

While many studies focus on efficacy, the safety profile is equally important. Preliminary toxicity assessments indicate moderate toxicity levels in vitro; however, further in vivo studies are required to fully understand the safety implications.

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